![molecular formula C8H6N6 B2593658 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1564569-85-2](/img/structure/B2593658.png)

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

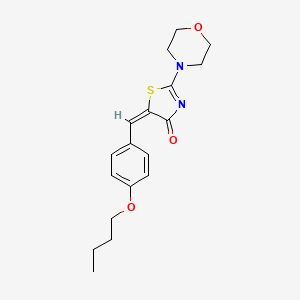

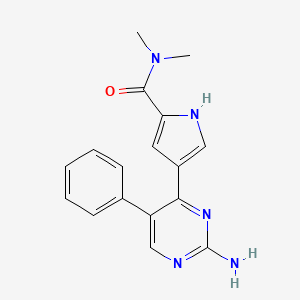

The compound “4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by NMR and MS analysis . The exact structure of “4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine” is not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

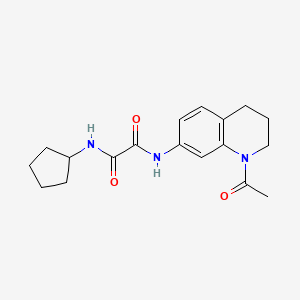

- Pyrazole and 1,2,4-triazole derivatives, including structures similar to 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine, are strategically significant in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. Their ability to interact with various biological targets makes them scientifically attractive for creating condensed systems involving 1,2,4-triazole (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activities

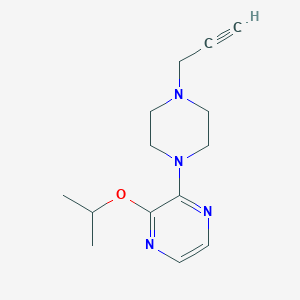

- Novel derivatives of 1,2,4-triazole and pyrazole have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

- Pyrazole derivatives containing triazole, synthesized from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine, have shown promising anti-prostate cancer activities and are potent androgen receptor antagonists (Bahashwan, Fayed, Ramadan, Amr, & Al-Harbi, 2014).

Antifungal and Antioxidant Activity

- A series of 1,2,4-triazole derivatives with pyrazole have been synthesized, showing potential antifungal and antioxidant activities. These compounds have been tested for their efficacy against various microorganisms and as free-radical scavengers (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).

Antiviral Applications

- Benzamide-based 5-aminopyrazoles and their fused derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, have been synthesized and found to have significant anti-influenza A virus activity. These compounds have shown promising results against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Coordination Chemistry

- 1,2,4-Triazole derivatives have been extensively studied for their role as ligands in coordination chemistry. They exhibit diverse coordination properties, especially when acting as bridging ligands between metal centers, making them attractive for the design of polynuclear metal complexes (Haasnoot, 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c1-2-11-13-4-3-10-8(7(1)13)14-6-9-5-12-14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHVTRGXWJKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=N1)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)

![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)

![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)

![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2593587.png)

![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)

![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)

![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)

![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)